9-Dodecen-1-ol, (9Z)-

Lepidopteran pheromone field trapping behavioral synergy

(9Z)-9-Dodecen-1-ol is a long-chain monounsaturated fatty alcohol that functions as a lepidopteran semiochemical, specifically a component of sex pheromone communication systems. Identified as a key attractant for numerous economically significant pest species, this compound is utilized in integrated pest management (IPM) strategies, including monitoring traps and mating disruption dispensers.

Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol
CAS No. 35148-18-6
Cat. No. B110263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Dodecen-1-ol, (9Z)-
CAS35148-18-6
Synonyms(9Z)-9-Dodecen-1-ol;  (Z)-9-Dodecen-1-ol;  (Z)-9-Dodecenyl Alcohol;  cis-9-Dodecen-1-ol; 
Molecular FormulaC₁₂H₂₄O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCO
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3-
InChIKeyGJNNIRNIXNLOJP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9Z)-9-Dodecen-1-ol (CAS 35148-18-6) in Pest Management: Procurement-Focused Guide


(9Z)-9-Dodecen-1-ol is a long-chain monounsaturated fatty alcohol that functions as a lepidopteran semiochemical, specifically a component of sex pheromone communication systems [1]. Identified as a key attractant for numerous economically significant pest species, this compound is utilized in integrated pest management (IPM) strategies, including monitoring traps and mating disruption dispensers [2]. Its procurement is critical for developing species-specific lures, where its precise stereochemistry (Z-isomer) dictates biological activity and differentiates it from inactive or antagonistic E-isomers and acetate analogs [3].

Why Generic (9Z)-9-Dodecen-1-ol Substitution Risks Procurement Failure


Generic substitution of (9Z)-9-Dodecen-1-ol with alternative in-class compounds (e.g., the E-isomer, saturated dodecanol, or its acetate derivative) is scientifically untenable due to profound differences in neurophysiological recognition and behavioral outcome. Insect odorant receptors exhibit strict stereoselectivity, where the (E)-9-dodecen-1-ol isomer is not recognized or acts as an antagonist, completely abolishing attraction [1]. Similarly, while (Z)-9-dodecenyl acetate (Z9-12:Ac) shares a core carbon skeleton, its functional group difference alters its vapor pressure and receptor-binding kinetics, leading to drastically different and often species-dependent field efficacies—ranging from a sevenfold increase in catch to complete inactivity [2]. Procuring a non-specific analog guarantees failure in a formulated lure and invalidates species-specific monitoring and control programs.

Quantitative Differentiation of (9Z)-9-Dodecen-1-ol for Informed Procurement


Sevenfold Trap Catch Synergism with (Z)-11-Tetradecen-1-ol in Blackheaded Fireworm

In field trials for the blackheaded fireworm (Rhopobota naevana), (9Z)-9-dodecen-1-ol acetate (Z9-12:Ac) alone failed to capture any male moths. However, when combined with (Z)-11-tetradecen-1-ol (Z11-14:OH) at a specific vapor ratio (95:5 Z11-14:OH to Z9-12:Ac, achieved with a 98:2 loading ratio in rubber septa), the binary blend produced a sevenfold increase in trap catch compared to traps baited with Z11-14:OH alone [1].

Lepidopteran pheromone field trapping behavioral synergy

Species-Specific Attraction: (9Z)-9-Dodecen-1-ol is Essential for Eucosma monitorana but Not for Sympatric Congeners

In a study differentiating sympatric pine cone pests, Eucosma monitorana males were only attracted to lures containing a specific blend of Z9-12:Ac, E9-12:Ac, and Z9-12:OH (100:5:15 µg). Lures lacking Z9-12:OH were not attractive. Critically, this blend containing Z9-12:OH did not attract the sympatric species Eucosma gloriola or Eucosma tocullionana, which were attracted to different blends where Z9-12:OH was either unnecessary or had no effect [1].

Species-specificity Eucosma reproductive isolation

Engineered Biosynthesis Yield: Comparative Titers of Z9-12:OH in Yeast Factories

In engineered Yarrowia lipolytica yeast strains designed for pheromone precursor biosynthesis, the production titer of (Z)-9-dodecen-1-ol (Z9-12:OH) varied significantly depending on the desaturase enzyme expressed. The strain expressing the Lobesia botrana desaturase (Lbo_PPTQ) produced 0.21 ± 0.03 mg/L of Z9-12:OH, whereas the strain expressing the Drosophila melanogaster desaturase (Dmd9) produced none, instead generating 0.10 ± 0.02 mg/L of the distinct pheromone (Z)-7-dodecen-1-ol (Z7-12:OH) [1].

Biomanufacturing metabolic engineering sustainable supply

Contrasting Functional Roles: Z9-12:OH as an Inhibitor vs. Synergist Across Species

The functional role of (9Z)-9-dodecen-1-ol is highly species-dependent. In the grape berry moth (Lobesia botrana), adding just 5% of Z9-12:OH to the primary pheromone component (Z9-12:Ac) resulted in a strong reduction in trap capture, acting as a behavioral antagonist [1]. Conversely, as demonstrated in blackheaded fireworm, the acetate form (Z9-12:Ac) acts as a potent synergist [2]. Furthermore, in the apple ermine moth (Yponomeuta malinellus), Z9-12:Ac elicited the strongest electroantennogram (EAG) response among all tested compounds at nanogram doses (0.3-30 ng) [3].

Behavioral antagonism functional versatility procurement risk

Procurement-Linked Application Scenarios for (9Z)-9-Dodecen-1-ol


Species-Selective Monitoring Lures for Pine Cone Pests (Eucosma spp.)

For monitoring Eucosma monitorana in pine seed orchards, procurement of (9Z)-9-Dodecen-1-ol is mandatory. Formulations must include it as a minor component (e.g., 15 µg in a 100:5:15 blend with Z9-12:Ac and E9-12:Ac) to achieve species-specific attraction and avoid cross-attraction to sympatric pests like E. gloriola, where its addition has no significant effect [1].

Enhanced Mating Disruption for Grape Berry Moth (Lobesia botrana)

In vineyards, the alcohol analog E7,Z9-12:OH is used in mating disruption dispensers. Research shows that dispensers with higher alcohol content (~5%) significantly reduce cluster infestation and injured berries compared to lower concentrations (~0.5%) [1]. This establishes a clear dose-response relationship for procurement, where higher purity and concentration of the alcohol component are directly linked to improved field efficacy.

Biomanufacturing of Lepidopteran Pheromone Precursors

Industrial biotechnologists engineering yeast cell factories for sustainable pheromone production must procure analytical standards of (9Z)-9-Dodecen-1-ol to validate strain output. Data from engineered Y. lipolytica strains show that only specific desaturase pathways yield Z9-12:OH (0.21 ± 0.03 mg/L), while alternative pathways produce the positional isomer Z7-12:OH [1]. This necessitates a reliable, pure source of the target compound for accurate GC-MS and EAG verification of biosynthetic products.

Technical Documentation Hub

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